molecular formula C13H17NO2 B3339520 (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-54-2

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339520
CAS No.: 1049978-54-2
M. Wt: 219.28 g/mol
InChI Key: OZNJNIZYLUDCFQ-NEPJUHHUSA-N
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Description

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with a stereochemical configuration defined by its (2S,4R) designation. It belongs to the class of substituted proline analogs, where the 4-position of the pyrrolidine ring is functionalized with a 3-methylbenzyl group.

Properties

IUPAC Name

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNJNIZYLUDCFQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H]2C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-methylbenzyl bromide.

    Nucleophilic Substitution: The pyrrolidine undergoes nucleophilic substitution with 3-methylbenzyl bromide in the presence of a base like sodium hydride or potassium carbonate to form the intermediate (2S,4R)-4-(3-Methylbenzyl)pyrrolidine.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at the 4-position of the pyrrolidine ring. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.

Substituent Variations in Benzyl Group

Table 1: Comparison of Substituted Benzyl Derivatives
Compound Name Substituent Position CAS Number Molecular Formula Purity (%) Key Applications/Notes
(2S,4R)-4-(3-Methylbenzyl) derivative 3-methyl 1049978-54-2 C₁₃H₁₇NO₂ 95–99 Peptide synthesis; chiral intermediates
(2S,4R)-4-(2-Methylbenzyl) derivative 2-methyl 1049978-50-8 C₁₃H₁₇NO₂ 95 Discontinued; limited commercial availability
(2S,4R)-4-(4-Methylbenzyl) derivative 4-methyl 1049978-60-0 C₁₃H₁₇NO₂ 95 Structural studies; antimicrobial screening
(2S,4R)-4-(2-Bromobenzyl) derivative 2-bromo 1049978-26-8 C₁₂H₁₄BrNO₂ 97 Halogenated analog for cross-coupling reactions
(2S,4R)-4-(2,4-Dichlorobenzyl) derivative HCl 2,4-dichloro 1049740-52-4 C₁₂H₁₂Cl₂NO₂·HCl 96 High reactivity in nucleophilic substitutions
(2S,4R)-4-(4-Nitrobenzyl) derivative HCl 4-nitro 1049740-22-8 C₁₂H₁₄N₂O₄·HCl 99 Electron-deficient for redox studies
Key Observations :
  • Steric and Electronic Effects :
    • The 3-methylbenzyl group in the target compound provides moderate steric bulk and electron-donating properties, enhancing solubility in organic solvents compared to halogenated analogs.
    • Halogenated derivatives (e.g., bromo, chloro) exhibit increased electrophilicity, making them suitable for Suzuki-Miyaura couplings.
  • Synthetic Accessibility :
    • The 3-methylbenzyl derivative is synthesized via tert-butoxycarbonyl (Boc) protection followed by selective deprotection, as described in protocols involving NH₄HCO₃ and pyridine.
    • Nitro and halogenated analogs require additional steps, such as TFA-mediated cleavage or column chromatography, due to their reactivity.

Functional Group Modifications

Table 2: Derivatives with Non-Benzyl Substituents
Compound Name Substituent CAS Number Molecular Formula Key Features
(2S,4R)-4-Hydroxy derivative Hydroxy 299181-56-9 C₁₁H₁₂FNO₅S Sulfonated analog; enhanced polarity
(2S,4R)-4-(Prop-2-ynyl) derivative Propargyl 959581-98-7 C₁₃H₁₉NO₄ Click chemistry applications
(2S,4R)-4-(4-Vinylbenzyl) derivative Vinyl - C₁₅H₁₇NO₂ Polymerizable for material science
Key Observations :
  • Hydroxy and Propargyl Derivatives : These variants enable post-synthetic modifications, such as sulfonation or Huisgen cycloadditions, expanding utility in drug discovery.
  • Vinylbenzyl Analogs : Used in crosslinked polymer networks, demonstrating versatility beyond pharmaceutical applications.

Biological Activity

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound belonging to the pyrrolidine family. Its unique stereochemistry and functional groups contribute to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparisons with structurally similar compounds.

  • Chemical Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1049734-52-2
  • Purity : Typically >95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's carboxylic acid group can form hydrogen bonds, facilitating interactions with proteins and influencing their activity. The 3-methylbenzyl substituent may enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Neurotransmitter Modulation : Compounds like (S)-proline and (R)-baclofen demonstrate significant effects on neurotransmitter systems, suggesting potential neuroactive properties for this compound.
  • Anticonvulsant Activity : Similar pyrrolidine derivatives have been studied for their anticonvulsant properties, indicating a potential therapeutic role in seizure disorders .
  • Muscle Relaxation : Analogous compounds act as muscle relaxants by modulating GABA receptors, which could also apply to this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
(S)-ProlinePyrrolidine derivativeNeurotransmitter modulationNaturally occurring amino acid
(R)-BaclofenGABA analogMuscle relaxantActs on GABA receptors
(S)-GabapentinGABA analogAnticonvulsantModulates calcium channels
(S)-LysineAmino acidNutritional supplementEssential amino acid

The unique stereochemistry and substituents of this compound may confer distinct properties that could lead to novel therapeutic applications compared to these structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid

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